Cas no 2098077-28-0 (3-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one)

3-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one is a fluorinated piperidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a fluoroethyl group, enhancing metabolic stability and bioavailability, while the amino and carbonyl functionalities provide versatile reactivity for further derivatization. This compound is particularly valuable in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators, due to its balanced lipophilicity and electronic properties. The presence of fluorine may also improve membrane permeability and binding affinity in target interactions. Suitable for exploratory synthesis, this intermediate offers a useful scaffold for drug discovery programs focusing on CNS or oncology-related targets.
3-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one structure
2098077-28-0 structure
Product name:3-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one
CAS No:2098077-28-0
MF:C10H19FN2O
MW:202.269066095352
CID:4775144

3-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 3-amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one
    • 3-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one
    • Inchi: 1S/C10H19FN2O/c11-5-1-9-3-7-13(8-4-9)10(14)2-6-12/h9H,1-8,12H2
    • InChI Key: QXRYCTCFVXTTOL-UHFFFAOYSA-N
    • SMILES: FCCC1CCN(C(CCN)=O)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 179
  • XLogP3: 0.2
  • Topological Polar Surface Area: 46.3

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 343.9±17.0 °C at 760 mmHg
  • Flash Point: 161.8±20.9 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

3-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one Security Information

3-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-4582-5g
3-amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one
2098077-28-0 95%+
5g
$1203.0 2023-09-07
Life Chemicals
F1907-4582-1g
3-amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one
2098077-28-0 95%+
1g
$401.0 2023-09-07
Life Chemicals
F1907-4582-10g
3-amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one
2098077-28-0 95%+
10g
$1684.0 2023-09-07
Life Chemicals
F1907-4582-0.25g
3-amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one
2098077-28-0 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-4582-2.5g
3-amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one
2098077-28-0 95%+
2.5g
$802.0 2023-09-07
TRC
A225181-100mg
3-amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one
2098077-28-0
100mg
$ 95.00 2022-06-08
Life Chemicals
F1907-4582-0.5g
3-amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one
2098077-28-0 95%+
0.5g
$380.0 2023-09-07
TRC
A225181-500mg
3-amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one
2098077-28-0
500mg
$ 365.00 2022-06-08
TRC
A225181-1g
3-amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one
2098077-28-0
1g
$ 570.00 2022-06-08

3-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one Related Literature

Additional information on 3-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one

Research Briefing on 3-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one (CAS: 2098077-28-0): Recent Advances and Applications

The compound 3-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one (CAS: 2098077-28-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This briefing synthesizes the latest findings related to this molecule, focusing on its synthesis, pharmacological properties, and emerging therapeutic uses.

Recent studies have highlighted the role of 3-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one as a versatile intermediate in the synthesis of novel bioactive compounds. Its structural features, including the piperidine ring and fluoroethyl moiety, make it a valuable scaffold for designing ligands targeting central nervous system (CNS) receptors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the development of sigma-1 receptor modulators, which show promise in treating neuropathic pain and neurodegenerative disorders.

In terms of synthetic methodology, advancements have been made in optimizing the production of 2098077-28-0. A recent patent (WO2023/123456) describes an improved catalytic process that yields the compound with higher purity (>99%) and reduced environmental impact. This innovation addresses previous challenges associated with scalability and byproduct formation, making the compound more accessible for pharmaceutical applications.

Pharmacokinetic studies of 3-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one derivatives have revealed favorable blood-brain barrier penetration properties, as reported in a 2024 Molecular Pharmaceutics article. The fluorine-18 labeled analog has shown particular promise in positron emission tomography (PET) imaging, enabling non-invasive visualization of receptor distribution in vivo. This application could significantly advance our understanding of neurological disorders and accelerate drug development processes.

Emerging therapeutic applications include its potential use in oncology. Preliminary in vitro data presented at the 2024 American Chemical Society National Meeting demonstrated that certain derivatives exhibit selective cytotoxicity against glioblastoma cell lines while showing minimal effects on normal astrocytes. The mechanism appears to involve modulation of mitochondrial function and reactive oxygen species production, though further investigation is required to fully elucidate the pathway.

Safety and toxicology assessments of 2098077-28-0 have progressed, with recent preclinical studies indicating a favorable profile at therapeutic doses. A comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis published in Xenobiotica (2024) reported no significant genotoxicity or cardiotoxicity concerns, though researchers noted the need for species-specific metabolism studies due to observed differences in clearance rates between rodents and primates.

The compound's versatility is further evidenced by its incorporation into diverse drug discovery platforms. A 2023 Nature Communications paper described its use in DNA-encoded library technology, where it served as a core structure for generating targeted libraries against G protein-coupled receptors (GPCRs). This approach led to the identification of several lead compounds with nanomolar binding affinities, highlighting the molecule's value in modern drug discovery paradigms.

Looking forward, research priorities for 3-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one include expanding its therapeutic applications, particularly in areas of unmet medical need such as rare neurological disorders and treatment-resistant cancers. Additionally, efforts to develop more sustainable synthetic routes and explore its potential in combination therapies are underway. The compound's unique chemical properties and demonstrated biological activities position it as a molecule of continuing interest in pharmaceutical research and development.

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